molecular formula C15H14O2S B13999638 Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-

Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-

Cat. No.: B13999638
M. Wt: 258.3 g/mol
InChI Key: RBZQTVKSCWMGMH-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-: is an organic compound with the molecular formula C15H14O2S . It is a derivative of benzene, featuring a methyl group and a phenylsulfonyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- typically involves the reaction of 1-methyl-4-vinylbenzene with phenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents for these reactions include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst like .

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study the interactions of sulfonyl-containing compounds with biological molecules. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties and potential as drug candidates.

Industry: In the industrial sector, Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with biological molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Phenyl p-tolyl sulfone
  • 4-Methyldiphenyl sulfone
  • p-(Phenylsulphonyl)toluene

Comparison: Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]- is unique due to the presence of both a methyl group and a phenylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethenyl]-4-methylbenzene

InChI

InChI=1S/C15H14O2S/c1-13-7-9-14(10-8-13)11-12-18(16,17)15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

RBZQTVKSCWMGMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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